![molecular formula C17H13NO2 B5824002 N-(4-hydroxy-1-naphthyl)benzamide CAS No. 55346-59-3](/img/structure/B5824002.png)
N-(4-hydroxy-1-naphthyl)benzamide
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Overview
Description
N-(4-hydroxy-1-naphthyl)benzamide, also known as HN-1, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of naphthalene and has been found to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(4-hydroxy-1-naphthyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. N-(4-hydroxy-1-naphthyl)benzamide has been shown to inhibit the activity of certain protein kinases, which are enzymes that are involved in the regulation of cell growth and proliferation. In addition, N-(4-hydroxy-1-naphthyl)benzamide has been found to inhibit the activity of certain transcription factors, which are proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(4-hydroxy-1-naphthyl)benzamide has been found to have a variety of biochemical and physiological effects. In addition to its anticancer properties, N-(4-hydroxy-1-naphthyl)benzamide has been shown to have anti-inflammatory properties and has been found to inhibit the production of certain cytokines that are involved in the inflammatory response. N-(4-hydroxy-1-naphthyl)benzamide has also been found to have antioxidant properties and has been shown to scavenge free radicals and protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-hydroxy-1-naphthyl)benzamide in lab experiments is its potency and specificity. N-(4-hydroxy-1-naphthyl)benzamide has been found to be highly effective in inhibiting the activity of certain enzymes and signaling pathways, making it a valuable tool for studying these processes in vitro. However, one of the limitations of using N-(4-hydroxy-1-naphthyl)benzamide in lab experiments is its potential toxicity. N-(4-hydroxy-1-naphthyl)benzamide has been found to be toxic at high concentrations, and care must be taken when handling and using this compound in the laboratory setting.
Future Directions
There are many future directions for research on N-(4-hydroxy-1-naphthyl)benzamide. One area of research is in the development of new drugs for the treatment of cancer and other diseases. N-(4-hydroxy-1-naphthyl)benzamide has shown promise as a potential anticancer drug, and further research is needed to explore its potential in this area. In addition, there is a need for further research on the mechanism of action of N-(4-hydroxy-1-naphthyl)benzamide, as well as its potential applications in other areas of scientific research, such as neuroscience and immunology.
Conclusion:
In conclusion, N-(4-hydroxy-1-naphthyl)benzamide is a compound that has been widely studied for its potential applications in scientific research. This compound has been found to have potent anticancer properties, as well as anti-inflammatory and antioxidant properties. While there are limitations to using N-(4-hydroxy-1-naphthyl)benzamide in lab experiments, its potency and specificity make it a valuable tool for studying certain enzymes and signaling pathways. There are many future directions for research on N-(4-hydroxy-1-naphthyl)benzamide, and further study of this compound is needed to fully understand its potential applications in scientific research.
Synthesis Methods
N-(4-hydroxy-1-naphthyl)benzamide can be synthesized through a multi-step process starting with 4-nitro-1-naphthylamine. The first step involves the reduction of the nitro group to an amino group using a reducing agent such as iron or zinc. The resulting compound is then reacted with benzoyl chloride to produce N-(4-hydroxy-1-naphthyl)benzamide. This synthesis method has been widely used in the laboratory setting and has been found to be effective in producing high-quality N-(4-hydroxy-1-naphthyl)benzamide for research purposes.
Scientific Research Applications
N-(4-hydroxy-1-naphthyl)benzamide has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. N-(4-hydroxy-1-naphthyl)benzamide has been found to have potent anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. In addition to its potential as a cancer treatment, N-(4-hydroxy-1-naphthyl)benzamide has also been studied for its potential applications in the treatment of other diseases, including diabetes and neurodegenerative disorders.
properties
IUPAC Name |
N-(4-hydroxynaphthalen-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-16-11-10-15(13-8-4-5-9-14(13)16)18-17(20)12-6-2-1-3-7-12/h1-11,19H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLODYIVTBQCBBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358294 |
Source
|
Record name | N-(4-hydroxynaphthalen-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55346-59-3 |
Source
|
Record name | N-(4-hydroxynaphthalen-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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